molecular formula C7H6O7S B14447614 2-Hydroxy-5-(sulfooxy)benzoic acid CAS No. 78325-10-7

2-Hydroxy-5-(sulfooxy)benzoic acid

Cat. No.: B14447614
CAS No.: 78325-10-7
M. Wt: 234.19 g/mol
InChI Key: XKAUVSKGVSQBFW-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(sulfooxy)benzoic acid, also known as 5-sulfosalicylic acid, is an organic compound with the molecular formula C7H6O6S. It is a derivative of salicylic acid, where a sulfonic acid group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-5-(sulfooxy)benzoic acid can be synthesized through the sulfonation of salicylic acid. The reaction typically involves the use of concentrated sulfuric acid as a sulfonating agent. The process can be summarized as follows:

    Reactants: Salicylic acid and concentrated sulfuric acid.

    Reaction Conditions: The reaction is carried out at elevated temperatures, usually around 100-150°C.

    Procedure: Salicylic acid is dissolved in concentrated sulfuric acid, and the mixture is heated to the desired temperature. The reaction is allowed to proceed for a specific duration, after which the product is isolated and purified.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

    Large-scale Reactors: Industrial reactors are used to handle large quantities of reactants.

    Controlled Conditions: Temperature, pressure, and reaction time are carefully controlled to ensure high yield and purity.

    Purification: The product is purified using techniques such as crystallization or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(sulfooxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

    Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Substitution reactions often involve reagents like halogens, acids, or bases, and are conducted under specific temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidation can lead to the formation of sulfonic acid derivatives or quinones.

    Reduction: Reduction can yield hydroxylated or aminated derivatives.

    Substitution: Substitution reactions can produce halogenated or alkylated compounds.

Scientific Research Applications

2-Hydroxy-5-(sulfooxy)benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Hydroxy-5-(sulfooxy)benzoic acid can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and reactivity make it valuable in scientific research, industrial processes, and potential therapeutic uses.

Properties

78325-10-7

Molecular Formula

C7H6O7S

Molecular Weight

234.19 g/mol

IUPAC Name

2-hydroxy-5-sulfooxybenzoic acid

InChI

InChI=1S/C7H6O7S/c8-6-2-1-4(14-15(11,12)13)3-5(6)7(9)10/h1-3,8H,(H,9,10)(H,11,12,13)

InChI Key

XKAUVSKGVSQBFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OS(=O)(=O)O)C(=O)O)O

Origin of Product

United States

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